NVP-BKM 120-13C3 Hydrochloride NVP-BKM 120-13C3 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210431
InChI:
SMILES:
Molecular Formula: C₁₅¹³C₃H₂₂ClF₃N₆O₂
Molecular Weight: 449.83

NVP-BKM 120-13C3 Hydrochloride

CAS No.:

Cat. No.: VC0210431

Molecular Formula: C₁₅¹³C₃H₂₂ClF₃N₆O₂

Molecular Weight: 449.83

* For research use only. Not for human or veterinary use.

NVP-BKM 120-13C3 Hydrochloride -

Specification

Molecular Formula C₁₅¹³C₃H₂₂ClF₃N₆O₂
Molecular Weight 449.83

Introduction

Chemical Properties and Structure

Molecular Characteristics

NVP-BKM 120-13C3 Hydrochloride is characterized by its molecular formula C15¹³C3H22ClF3N6O2, which indicates the presence of three carbon-13 atoms incorporated into its structure. The compound has a molecular weight of 449.83 and an accurate mass of 449.15 . The IUPAC nomenclature identifies it as 5-(2,6-dimorpholinopyrimidin-4-yl-2,4,6-13C3)-4-(trifluoromethyl)pyridin-2-amine hydrochloride, highlighting the specific positions of isotopic enrichment .

The chemical structure maintains the core framework of Buparlisib, with the carbon-13 labels strategically positioned within the pyrimidine core structure. This labeling pattern provides a unique mass spectrometric signature while preserving the biological activity of the parent compound.

Structural Data

The compound features a trifluoromethyl-pyridin-2-amine group connected to a dimorpholinopyrimidine core. The three carbon-13 labels are specifically located at positions 2, 4, and 6 of the pyrimidine ring, as indicated in the SMILES notation: NC1=CC(C(F)(F)F)=C([13C]2=C13C=N13C=N2)C=N1.Cl . This precise isotopic labeling creates a distinct mass shift that can be detected and quantified using mass spectrometry techniques.

Table 1: Physical and Chemical Properties of NVP-BKM 120-13C3 Hydrochloride

PropertyValue
Molecular FormulaC15¹³C3H22ClF3N6O2
Molecular Weight449.83
Accurate Mass449.15
Physical StateNeat solid
Shipping TemperatureRoom Temperature
Country of OriginCANADA
Unlabelled CAS Number1312445-63-8 (hydrochloride); 944396-07-0 (free base)

Relationship to Parent Compound Buparlisib

Background of Buparlisib

Buparlisib (BKM120) represents one of the most clinically advanced pan-phosphoinositide 3-kinase (PI3K) inhibitors, enlisted in more than 80 clinical studies as a single agent or in combination therapies . The development of an isotopically labeled version of this compound provides valuable tools for analytical chemistry, pharmacokinetic studies, and biomedical research without altering the fundamental pharmacological properties.

The parent compound targets the ATP-binding pocket of PI3K, a key component of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in various cancers . Understanding the structural basis for BKM120's activity provides insight into the expected behavior of its isotopically labeled counterpart.

Mechanism of Action

Downstream Effects on Cellular Signaling

Studies with the parent compound BKM120 have demonstrated that inhibition of PI3K activity results in indirect downstream inhibition of AKT and mTOR signaling pathways . This inhibition affects multiple downstream targets, including p70S6K and 4E-BP1, which are critical regulators of protein synthesis and cell growth . These effects contribute to the anti-proliferative activities observed in various cancer cell lines.

In gastric cancer cell lines, NVP-BKM120 treatment has been shown to decrease mTOR downstream signaling, further supporting the role of PI3K inhibition in modulating cancer cell growth and survival . The isotopically labeled version would be expected to produce identical biological effects while offering the advantage of being distinguishable from the unlabeled compound in analytical studies.

Analytical Applications

Role in Pharmacokinetic Studies

The primary utility of NVP-BKM 120-13C3 Hydrochloride lies in its application as a stable isotope-labeled internal standard for quantitative analysis of Buparlisib in biological matrices. In pharmacokinetic studies, accurate quantification of drug concentrations in plasma, tissues, and other biological samples is essential for understanding drug absorption, distribution, metabolism, and excretion.

The incorporation of three carbon-13 atoms creates a compound that behaves identically to the unlabeled drug in biological systems but can be distinguished by mass spectrometry due to its altered mass-to-charge ratio. This property makes NVP-BKM 120-13C3 Hydrochloride an ideal internal standard, as it compensates for variations in sample preparation and instrumental response while providing a unique mass signature.

Mass Spectrometry Applications

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, NVP-BKM 120-13C3 Hydrochloride serves as a reference standard that co-elutes with the analyte of interest (Buparlisib) but can be selectively detected based on its distinct mass. This approach allows for accurate quantification even in complex biological matrices, as any losses or matrix effects experienced by the analyte are equally experienced by the isotopically labeled internal standard.

The strategic placement of carbon-13 labels in the pyrimidine core ensures that common fragmentation patterns in mass spectrometry will retain at least one labeled carbon, allowing for tracking of metabolites and transformation products in metabolism studies.

Research Significance

Contributions to Drug Development

The availability of NVP-BKM 120-13C3 Hydrochloride contributes significantly to the development and evaluation of Buparlisib as a therapeutic agent. Accurate pharmacokinetic data are essential for establishing dosing regimens, understanding drug-drug interactions, and assessing bioavailability in different patient populations.

In clinical development programs, where Buparlisib has been evaluated in over 80 clinical studies as a single agent or in combination therapies , reliable analytical methods supported by appropriate internal standards are critical for regulatory approval and clinical decision-making.

Understanding Structure-Activity Relationships

Research on Buparlisib has demonstrated that minor structural modifications can significantly impact its biological activities. For example, derivatives of BKM120 have been developed to separate its PI3K inhibitory activity from its microtubule-destabilizing activity . These derivatives include PQR309, which excels as a potent pan-PI3K inhibitor without microtubule-destabilizing activity, and MTD147, which has pronounced microtubule-destabilizing activity but minimal PI3K inhibition .

The isotopically labeled NVP-BKM 120-13C3 Hydrochloride enables researchers to precisely track these structure-activity relationships and understand the pharmacokinetic implications of structural modifications, contributing to the rational design of improved therapeutic agents.

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